Cas no 883106-56-7 (N-(4-Fluorophenyl)piperidine-4-carboxamide)
N-(4-Fluorophenyl)piperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Fluorophenyl)piperidine-4-carboxamide
- Piperidine-4-carboxylic acid (4-fluorophenyl)amide
- EN300-65840
- AKOS000166492
- DTXSID80592514
- SCHEMBL4677821
- A1-38038
- Piperidine-4-carboxylic acid (4-fluoro-phenyl)-amide
- 883106-56-7
-
- Inchi: 1S/C12H15FN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16)
- InChI Key: LYCTYKAQRXKBQE-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)NC(C1CCNCC1)=O
Computed Properties
- Exact Mass: 222.11700
- Monoisotopic Mass: 222.117
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1A^2
- XLogP3: 1.2
Experimental Properties
- Density: 1.199
- Boiling Point: 407.2 °C at 760 mmHg
- Flash Point: 200.1 °C
- PSA: 41.13000
- LogP: 2.16560
N-(4-Fluorophenyl)piperidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1558773-1g |
N-(4-fluorophenyl)piperidine-4-carboxamide |
883106-56-7 | 98% | 1g |
¥3532.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1558773-5g |
N-(4-fluorophenyl)piperidine-4-carboxamide |
883106-56-7 | 98% | 5g |
¥11094.00 | 2024-04-27 | |
| Ambeed | A1117349-1g |
N-(4-Fluorophenyl)piperidine-4-carboxamide |
883106-56-7 | 95% | 1g |
$441.0 | 2025-04-16 | |
| Ambeed | A1117349-5g |
N-(4-Fluorophenyl)piperidine-4-carboxamide |
883106-56-7 | 95% | 5g |
$1280.0 | 2025-04-16 | |
| Enamine | EN300-65840-0.05g |
N-(4-fluorophenyl)piperidine-4-carboxamide |
883106-56-7 | 95.0% | 0.05g |
$135.0 | 2025-03-13 | |
| Enamine | EN300-65840-0.1g |
N-(4-fluorophenyl)piperidine-4-carboxamide |
883106-56-7 | 95.0% | 0.1g |
$202.0 | 2025-03-13 | |
| Enamine | EN300-65840-0.25g |
N-(4-fluorophenyl)piperidine-4-carboxamide |
883106-56-7 | 95.0% | 0.25g |
$289.0 | 2025-03-13 | |
| Enamine | EN300-65840-0.5g |
N-(4-fluorophenyl)piperidine-4-carboxamide |
883106-56-7 | 95.0% | 0.5g |
$480.0 | 2025-03-13 | |
| Enamine | EN300-65840-1.0g |
N-(4-fluorophenyl)piperidine-4-carboxamide |
883106-56-7 | 95.0% | 1.0g |
$614.0 | 2025-03-13 | |
| Enamine | EN300-65840-2.5g |
N-(4-fluorophenyl)piperidine-4-carboxamide |
883106-56-7 | 95.0% | 2.5g |
$1202.0 | 2025-03-13 |
N-(4-Fluorophenyl)piperidine-4-carboxamide Suppliers
N-(4-Fluorophenyl)piperidine-4-carboxamide Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on N-(4-Fluorophenyl)piperidine-4-carboxamide
Introduction to N-(4-Fluorophenyl)piperidine-4-carboxamide (CAS No. 883106-56-7)
N-(4-Fluorophenyl)piperidine-4-carboxamide (CAS No. 883106-56-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, plays a pivotal role in the synthesis of various pharmacologically active molecules. The presence of a fluorophenyl group and a piperidine core makes it an intriguing candidate for further exploration, particularly in the design of novel therapeutic agents.
The chemical structure of N-(4-Fluorophenyl)piperidine-4-carboxamide consists of a piperidine ring substituted with a carboxamide group at the 4-position and a 4-fluorophenyl group at the 1-position. This arrangement imparts specific electronic and steric properties to the molecule, which are highly relevant in medicinal chemistry. The fluorine atom, being electronegative, influences the electron density distribution across the molecule, thereby affecting its reactivity and interaction with biological targets.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The incorporation of a fluorophenyl moiety into pharmacological scaffolds has been shown to enhance the efficacy of various drug candidates. For instance, fluorinated aromatic rings are commonly found in antiviral, anticancer, and anti-inflammatory drugs, where they contribute to improved drug-likeness and target specificity.
N-(4-Fluorophenyl)piperidine-4-carboxamide has been studied as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features make it a versatile building block for designing small-molecule inhibitors targeting various biological pathways. The piperidine core is particularly well-suited for interactions with protein binding sites due to its ability to form hydrogen bonds and hydrophobic interactions, making it an attractive scaffold for drug discovery.
The synthesis of N-(4-Fluorophenyl)piperidine-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity. These synthetic approaches highlight the compound's importance in industrial-scale pharmaceutical production.
The pharmacological potential of N-(4-Fluorophenyl)piperidine-4-carboxamide has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to neurological disorders, including depression and anxiety. The presence of the piperidine moiety suggests that this compound may modulate neurotransmitter systems, making it a promising candidate for further development as an antidepressant or anxiolytic agent.
In addition to its neurological applications, N-(4-Fluorophenyl)piperidine-4-carboxamide has shown promise in the treatment of other diseases. Its structural motifs have been incorporated into molecules targeting inflammatory pathways, where they exhibit anti-inflammatory effects by inhibiting key enzymes involved in cytokine production. The fluorine atom's influence on metabolic stability also makes it an attractive feature for drugs intended for long-term use.
The computational modeling and molecular dynamics studies have further elucidated the binding interactions of N-(4-Fluorophenyl)piperidine-4-carboxamide with biological targets. These studies have provided valuable insights into how the compound interacts with proteins at an atomic level, guiding the optimization of its pharmacological properties. The integration of computational techniques with experimental data has accelerated the drug discovery process significantly.
The regulatory aspects of N-(4-Fluorophenyl)piperidine-4-carboxamide are also crucial for its commercialization as a pharmaceutical product. Compliance with international regulatory standards ensures that the compound meets safety and efficacy requirements before it reaches clinical trials. Regulatory agencies often require comprehensive toxicological studies to assess potential side effects and dosing regimens.
The future prospects for N-(4-Fluorophenyl)piperidine-4-carboxamide are promising, with ongoing research aimed at expanding its therapeutic applications. Innovations in synthetic chemistry and drug delivery systems may further enhance its utility in treating complex diseases. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical reality.
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